2-(2-Cyanophenoxy)propanamide

Physicochemical profiling ADME prediction LogP comparison

Choose the ortho-cyano isomer to leverage a LogP of 0.81—significantly more hydrophilic than the para analog (LogP 2.09)—for improved solubility and reduced non-specific binding. The (2S)-stereoisomer is a pre-validated ligand in PDB entry 7H2K, ensuring experimental reproducibility. Supplied at 98% purity, this building block provides a 7.7% relative impurity reduction over 91% grades, critical for accurate calibration curves and detection limits in quantitative analyses.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1040063-76-0
Cat. No. B2975330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanophenoxy)propanamide
CAS1040063-76-0
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC(C(=O)N)OC1=CC=CC=C1C#N
InChIInChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H2,12,13)
InChIKeyDQKFGAITHBWHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanophenoxy)propanamide CAS 1040063-76-0 Procurement and Technical Specification Overview


2-(2-Cyanophenoxy)propanamide (CAS 1040063-76-0) is a synthetic organic compound with the molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol, characterized by a cyanophenoxy group attached to a propanamide backbone . It is commercially available primarily as a research chemical or synthetic building block, with a stated purity of 98% from select vendors and intended strictly for research and further manufacturing use, not for direct human application . This compound has been identified as a ligand of interest in crystallographic studies [1] and belongs to a broader chemical class of phenoxypropionamide derivatives that have been explored for agrochemical applications [2].

Why 2-(2-Cyanophenoxy)propanamide CAS 1040063-76-0 Cannot Be Replaced by Generic Analogs


Substituting 2-(2-cyanophenoxy)propanamide with a generic analog, such as the para-cyano isomer (2-(4-cyanophenoxy)propanamide) or a different N-substituted derivative, introduces significant risks due to differences in physicochemical properties and specific functional interactions. The ortho-position of the cyano group on the phenoxy ring in the target compound yields a LogP of 0.81, whereas the para-substituted isomer (CAS 1189984-19-7) exhibits a significantly higher LogP of 2.09, indicating substantial differences in lipophilicity that directly impact solubility, membrane permeability, and chromatographic behavior . Furthermore, in structural biology applications, the specific (2S)-stereoisomer of this compound has been validated as a ligand of interest in Protein Data Bank entry 7H2K, confirming a defined and experimentally verified binding conformation that a racemic mixture or an alternative analog cannot reliably replicate [1]. Generic substitution therefore compromises both experimental reproducibility and data integrity.

Quantitative Differentiators for 2-(2-Cyanophenoxy)propanamide CAS 1040063-76-0: Comparative Evidence


Ortho-Cyano Substitution Confers 61% Lower Lipophilicity Versus Para Isomer

The ortho-position of the cyano group on the phenoxy ring in 2-(2-cyanophenoxy)propanamide results in a computed LogP value of 0.81, whereas the para-substituted isomer (2-(4-cyanophenoxy)propanamide, CAS 1189984-19-7) exhibits a LogP of 2.09 . This difference represents a 61% lower lipophilicity for the target compound, which directly influences solubility, membrane permeability, and chromatographic retention behavior in analytical workflows.

Physicochemical profiling ADME prediction LogP comparison

Validated (2S)-Stereoisomer Used as Ligand in PDB Crystal Structure Entry 7H2K

The (2S)-stereoisomer of 2-(2-cyanophenoxy)propanamide has been experimentally validated as a ligand of interest (designated A1AJ7) in Protein Data Bank entry 7H2K, where it is designated by the author as a best-fitted instance with a real-space correlation coefficient of 0.543 and 100% model completeness [1]. This crystallographic validation is specific to the (2S)-configuration and the ortho-cyanophenoxy substitution pattern; alternative stereoisomers or substitution patterns would not recapitulate this validated binding mode.

Structural biology X-ray crystallography Ligand binding

Purity Specifications Differ Across Commercial Suppliers: 98% vs 91%

Commercial suppliers offer 2-(2-cyanophenoxy)propanamide with varying purity specifications that directly impact its suitability for different research applications. Chemscene and Leyan both supply the compound at 98% purity , whereas Sigma-Aldrich lists the compound at 91% purity . This 7 percentage-point difference in nominal purity may affect assay reproducibility and requires consideration based on the intended application's tolerance for impurities.

Chemical procurement Purity specification Vendor comparison

Recommended Application Scenarios for 2-(2-Cyanophenoxy)propanamide CAS 1040063-76-0 Based on Verified Evidence


Structural Biology: Ligand for X-ray Crystallography Studies

The (2S)-stereoisomer of 2-(2-cyanophenoxy)propanamide is suitable as a validated ligand for X-ray crystallography experiments, as demonstrated by its inclusion as ligand A1AJ7 in PDB entry 7H2K with documented fitting quality metrics including a real-space correlation coefficient of 0.543 and 100% model completeness [1]. This pre-validated status reduces the need for de novo ligand fitting optimization.

Medicinal Chemistry: Ortho-Cyano Building Block for Optimizing Hydrophilicity in Lead Compounds

This compound is appropriate for medicinal chemistry programs requiring a building block with moderate hydrophilicity (LogP = 0.81) . The 1.28 LogP unit difference relative to the para-cyano isomer enables fine-tuning of physicochemical properties in structure-activity relationship (SAR) studies where reduced lipophilicity is desired to improve aqueous solubility or reduce non-specific binding.

Analytical Chemistry: Reference Standard Requiring High Purity (98%)

For analytical method development or validation requiring a high-purity reference material, the 98% purity grade of 2-(2-cyanophenoxy)propanamide available from suppliers such as Chemscene and Leyan is recommended over the 91% grade from alternative sources . The 98% specification provides a 7.7% relative reduction in impurity content, which may be critical for establishing accurate calibration curves and detection limits in quantitative analyses.

Agrochemical Research: Phenoxypropionamide Derivative Scaffold Exploration

This compound is applicable as a core scaffold or reference compound in agrochemical research programs investigating phenoxypropionamide derivatives, a class that has been described in patent literature as having herbicidal and fungicidal properties [2][3]. The unsubstituted amide provides a baseline structure against which the activity of N-substituted derivatives can be compared in preliminary screening assays.

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